molecular formula C17H17N3OS2 B11673560 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11673560
M. Wt: 343.5 g/mol
InChI Key: VXYHZELVPLIEFS-UHFFFAOYSA-N
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Description

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often employ green chemistry principles. These methods aim to minimize the use of toxic solvents and reduce the formation of side products. One-pot multicomponent reactions and microwave irradiation are commonly used to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzothiazole derivatives .

Scientific Research Applications

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or proteins involved in critical biological processes, leading to its therapeutic effects. For example, benzothiazole derivatives have been shown to inhibit enzymes like topoisomerase and kinases, which are involved in DNA replication and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-aminobenzothiazole
  • 2-mercaptobenzothiazole
  • 2-(3,4-dimethoxyphenyl)-6-(2-[18F]fluoroethoxy)benzothiazole

Uniqueness

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 6-amino group and the 2,4-dimethylphenylacetamide moiety enhances its potential as a therapeutic agent and its reactivity in various chemical reactions .

Properties

Molecular Formula

C17H17N3OS2

Molecular Weight

343.5 g/mol

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C17H17N3OS2/c1-10-3-5-13(11(2)7-10)19-16(21)9-22-17-20-14-6-4-12(18)8-15(14)23-17/h3-8H,9,18H2,1-2H3,(H,19,21)

InChI Key

VXYHZELVPLIEFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N)C

Origin of Product

United States

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